6-Bromo-7-methylimidazo[1,2-a]pyridine
Overview
Description
6-Bromo-7-methylimidazo[1,2-a]pyridine is a compound of interest within the realm of organic chemistry, particularly in the context of synthesizing novel derivatives and exploring their potential applications. This compound falls into the broader category of imidazo[1,2-a]pyridines, a class of heterocycles known for their diverse chemical properties and applications in drug discovery and material science.
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridine derivatives, including 6-bromo variants, often involves palladium- or copper-catalyzed aminations. These methods provide a convenient and efficient route to novel derivatives, with the possibility of generating a wide range of substituents on the imidazo[1,2-a]pyridine core (Enguehard et al., 2003). Additionally, the use of ionic liquids has been reported to promote the one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines, offering good to excellent yields and simplifying reaction workup (Shaabani et al., 2006).
Molecular Structure Analysis
The crystal structure of 6-N-methylanilinoimidazo[1,2-a]pyridine, a related derivative, has been elucidated, providing insights into the molecular geometry and interactions that can influence the properties and reactivity of these compounds. Such analyses are crucial for understanding the structural basis of their chemical behavior (Enguehard et al., 2003).
Chemical Reactions and Properties
Imidazo[1,2-a]pyridines can undergo various chemical reactions, including palladium-catalyzed Suzuki–Miyaura borylation, to produce derivatives with potential application in pharmaceuticals and materials science. The reactivity towards borylation and subsequent dimerization underlines the versatility of these compounds in synthetic chemistry (Sanghavi et al., 2022).
Physical Properties Analysis
The physical properties of imidazo[1,2-a]pyridine derivatives, such as solubility and crystal structure, are pivotal in determining their suitability for various applications. The elucidation of crystal structures via X-ray diffraction offers valuable data on the molecular packing, hydrogen bonding, and π-π interactions, which can influence the compound's physical characteristics and reactivity (Rodi et al., 2013).
Chemical Properties Analysis
The chemical properties of 6-bromo-7-methylimidazo[1,2-a]pyridine derivatives, including reactivity, stability, and interaction with other molecules, are key to their functionality in various domains. Studies have demonstrated the potential of these compounds as inhibitors, highlighting the importance of their chemical properties in biological contexts (Jabri et al., 2023).
Scientific Research Applications
Halogenation of Derivatives
It is used for halogenation of 2-unsubstituted and 2-methylimidazo[4,5-b]pyridines and their N-methyl derivatives (Yutilov et al., 2005).
Synthesis of Aminoimidazo Derivatives
It aids in preparing novel 6-aminoimidazo[1,2-a]pyridine derivatives using palladium- or copper-catalyzed methods (Enguehard et al., 2003).
Anti-Hepatitis B Virus Activity
Derivatives of 6-Bromo-7-methylimidazo[1,2-a]pyridine, specifically ethyl 6bromo-8hydroxyimidazo[1,2a]pyridine3carboxylates, have shown effectiveness in inhibiting the replication of hepatitis B virus DNA (Chen et al., 2011).
Synthesis of Imidazo Derivatives
It is beneficial for synthesizing imidazo[1,2-a]pyridines and their derivatives (Mohan et al., 2013).
Antiulcer Drug Potential
Some derivatives of 6-Bromo-7-methylimidazo[1,2-a]pyridine have been studied for their antiulcer properties, displaying potent antisecretory and cytoprotective activities (Katsura et al., 1992).
Anticancer and Anti-TB Properties
A dimerization product of 6-bromoimidazo[1,2-a]pyridine-2-carboxylate shows potential in anti-cancer and anti-TB therapies (Sanghavi et al., 2022).
Immunosuppressor and Cytotoxicity
Certain derivatives exhibit potent immunosuppressor and immunostimulator activities, along with strong cytotoxicity against colon carcinoma, hepatocellular carcinoma, and lymphoblastic leukemia cells (Abdel‐Aziz et al., 2011).
Fluorescent Organic Compound
It is noted as a novel fluorescent organic compound with significant red shift in fluorescence properties (Tomoda et al., 1999).
Antibacterial Activities
Imidazopyridine-thiazole hybrids, related to 6-Bromo-7-methylimidazo[1,2-a]pyridine, have shown remarkable antibacterial activities against some bacteria (Althagafi & Abdel‐Latif, 2021).
Safety And Hazards
This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P280 (wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER/doctor if you feel unwell), and P321 (Specific treatment (see … on this label)) .
properties
IUPAC Name |
6-bromo-7-methylimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-6-4-8-10-2-3-11(8)5-7(6)9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDYYXQQGZNATK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=CN2C=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70621822 | |
Record name | 6-Bromo-7-methylimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70621822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-7-methylimidazo[1,2-a]pyridine | |
CAS RN |
116355-18-1 | |
Record name | 6-Bromo-7-methylimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70621822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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